(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
12-[4-(trifluoromethyl)phenyl]sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c17-16(18,19)10-1-4-12(5-2-10)25(23,24)22-11-3-6-15(22)13-8-20-9-21-14(13)7-11/h1-2,4-5,8-9,11,15H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKUHLNIJOCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS Number: 2059521-08-1) is part of a class of molecules that have garnered attention due to their potential biological activities. This article focuses on the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.4 g/mol. The structural features include a trifluoromethyl group and a sulfonyl moiety which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structures demonstrate various biological activities such as anticancer, antifungal, and insecticidal effects. The following sections detail specific studies and findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives. For instance:
- In Vitro Studies : The compound exhibited cytotoxicity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL. These activities were assessed using the MTT assay, which measures cell viability based on metabolic activity .
- Mechanism of Action : The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. Compounds structurally similar to this one have shown Ki values in the nanomolar range for PARP inhibition .
Antifungal Activity
The antifungal properties of related compounds were evaluated against various fungal strains:
- In Vitro Efficacy : Compounds similar to this compound demonstrated significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% in some cases .
Insecticidal Activity
Insecticidal tests revealed that certain derivatives exhibited notable activity against pests such as Spodoptera frugiperda and Mythimna separata:
- Mortality Rates : At a concentration of 500 µg/mL, mortality rates ranged from 13.3% to 90%, depending on the specific derivative tested. This suggests potential applications in agricultural pest management .
Table 1: Anticancer Activity Summary
Table 2: Antifungal Activity Results
Table 3: Insecticidal Activity
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the epiminocyclohepta[d]pyrimidine core of this compound, and what intermediates are critical?
- Methodology : The synthesis of structurally similar fused pyrimidine systems often involves cyclocondensation reactions. For example, tetrahydro-5H-cyclohepta[b]pyridin-9-ol derivatives (e.g., in ) use stereoselective ring-closing strategies with chiral auxiliaries. Key intermediates include sulfonamide precursors (to introduce the trifluoromethylphenylsulfonyl group) and protected amine intermediates to preserve stereochemical integrity during cyclization .
- Validation : Intermediate characterization via (e.g., 4.74 ppm singlet for CH groups) and mass spectrometry (e.g., m/z 390 for analogous pyrimidines in ) is critical to confirm regio- and stereochemistry.
Q. How is the stereochemical configuration of the (5R,8S) epimino group confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. For compounds lacking crystallographic data (e.g., ), chiral HPLC coupled with analysis of diastereomeric derivatives (e.g., using Mosher’s acid) can resolve ambiguities .
Advanced Research Questions
Q. What computational approaches are used to predict the biological interaction of the trifluoromethylphenylsulfonyl moiety with target proteins?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions between the sulfonyl group and hydrophobic/electrostatic pockets in proteins. For example, the sulfonyl group in ’s enzyme inhibitors forms hydrogen bonds with catalytic residues, a strategy applicable to this compound’s design .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies arising from force field inaccuracies.
Q. How are contradictions in biological activity data resolved when varying assay conditions (e.g., pH, temperature)?
- Methodology : Systematic parameter optimization is required. For instance, ’s controlled synthesis of copolymers uses Design of Experiments (DoE) to isolate variables like reagent ratios and reaction time. Apply similar factorial designs to biological assays, adjusting pH (5–8) and ionic strength to identify optimal activity windows .
- Validation : Statistical analysis (ANOVA) and orthogonal assays (e.g., cellular vs. enzymatic) validate reproducibility.
Data Contradiction Analysis
Q. How to address conflicting NMR spectral data for the tetrahydro-5H-5,8-epimino ring protons in different solvents?
- Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl) alter proton environments. For example, reports a 6.46 ppm doublet for CH groups in DMSO, while similar protons in CDCl may shift upfield due to reduced polarity. Use deuterated solvent comparisons and HSQC to assign signals unambiguously .
Methodological Recommendations Table
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
